4-(4-Bromophenyl)butan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

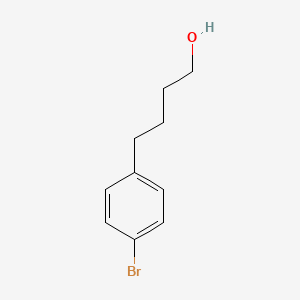

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWAJMWJTWOGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651238 | |

| Record name | 4-(4-Bromophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75906-36-4 | |

| Record name | 4-(4-Bromophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromophenyl)butan-1-ol: Properties, Synthesis, and Applications

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 4-(4-Bromophenyl)butan-1-ol, a versatile bifunctional building block. Moving beyond a simple recitation of data, this guide delves into the scientific rationale behind its synthesis, characterization, and strategic application, particularly within the demanding field of medicinal chemistry. The content is structured to deliver actionable insights for laboratory practice and drug discovery programs.

Introduction and Strategic Relevance

This compound is an organic compound featuring a para-substituted bromophenyl group connected to a primary alcohol via a flexible four-carbon alkyl chain. Its value in synthetic and medicinal chemistry stems from this duality. The aryl bromide serves as a robust and highly versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Simultaneously, the primary alcohol offers a reliable site for oxidation, esterification, or conversion into various leaving groups. This orthogonal reactivity makes the molecule an ideal scaffold or intermediate for systematically building molecular complexity, enabling extensive Structure-Activity Relationship (SAR) studies in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its handling, reactivity, and pharmacokinetic potential. The data for this compound are summarized below. The predicted octanol-water partition coefficient (XlogP) of approximately 2.7 suggests moderate lipophilicity, a common feature in orally bioavailable drug candidates.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 75906-36-4 | [2] |

| Molecular Formula | C₁₀H₁₃BrO | [2] |

| Molecular Weight | 229.11 g/mol | [2] |

| Monoisotopic Mass | 228.01498 Da | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4][5] |

| Predicted XlogP | 2.7 | [1] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 4 | N/A |

Synthesis and Purification

Synthetic Rationale and Strategy

While multiple synthetic routes are conceivable, one of the most reliable and scalable methods involves the reduction of a readily accessible carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid. This precursor can be synthesized in high yield from 3-(4-bromobenzoyl)propionic acid via a Clemmensen or Wolff-Kishner reduction, or similar methods.[7]

The choice of reducing agent for the carboxylic acid-to-alcohol transformation is critical. While borane complexes (e.g., BH₃·THF) are effective, lithium aluminum hydride (LiAlH₄) is often preferred in a laboratory setting for its potency and straightforward execution. The causality for this choice rests on LiAlH₄'s ability to efficiently reduce carboxylic acids directly to primary alcohols in a single, high-yielding step. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to liberate the desired alcohol.

Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid[7]

-

Activation of Zinc: In a round-bottom flask, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.0 g, 4.8 mmol) in a mixture of water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes.

-

Reaction Setup: Decant the aqueous solution and add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL) to the activated zinc amalgam.

-

Reduction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the mixture. Heat the reaction to reflux (approx. 100°C) for 24 hours. Replenish with concentrated HCl (1 mL) every 6 hours to maintain acidic conditions and drive the reduction.

-

Workup and Purification: Cool the reaction to room temperature and filter to remove zinc residues. Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3 v/v) to yield 4-(4-bromophenyl)butanoic acid as a white solid.

Step 2: Reduction to this compound

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄) (0.5 g, ~13 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the suspension to 0°C using an ice bath.

-

Addition of Acid: Dissolve 4-(4-bromophenyl)butanoic acid (2.43 g, 10 mmol) in anhydrous THF (25 mL) and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The controlled addition is crucial to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): Cautiously quench the reaction by cooling back to 0°C and adding, sequentially and dropwise: (1) 0.5 mL of water, (2) 0.5 mL of 15% aqueous NaOH, and (3) 1.5 mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation and Purification: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by flash chromatography if necessary.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data, which serves as a self-validating system for the protocol described above.

| Technique | Characteristic Features |

| ¹H NMR | Aromatic: ~7.40 ppm (d, 2H), ~7.05 ppm (d, 2H); Alcohol methylene: ~3.60 ppm (t, 2H); Benzylic methylene: ~2.60 ppm (t, 2H); Alkyl chain: ~1.75-1.55 ppm (m, 4H); Hydroxyl: variable, broad singlet. |

| ¹³C NMR | Aromatic: ~141 (C-C), ~131 (C-H), ~130 (C-H), ~120 (C-Br); Alcohol carbon: ~62; Alkyl chain: ~35, ~32, ~28. |

| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H stretch); ~2940, 2860 cm⁻¹ (C-H sp³ stretch); ~1488 cm⁻¹ (C=C aromatic stretch); ~1050 cm⁻¹ (C-O stretch). |

| Mass Spectrometry | Molecular Ion: [M]⁺ and [M+2]⁺ peaks at m/z 228 and 230 in a ~1:1 ratio, characteristic of a monobrominated compound. |

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides a clear map of the proton environments. The aromatic region is expected to show a classic AA'BB' system (appearing as two distinct doublets) due to the para-substitution. The methylene group adjacent to the electronegative oxygen (-CH₂-OH) will be the most downfield of the aliphatic signals. The benzylic protons (-CH₂-Ar) are also deshielded relative to the other alkyl protons. Rapid proton exchange may cause the hydroxyl proton signal to appear as a broad singlet, which would disappear upon a D₂O shake.[8]

Carbon NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum should reveal all 10 unique carbon atoms. The carbon bearing the bromine (C-Br) will be significantly shifted, while the carbon attached to the butyl chain (quaternary C) will also be distinct. The carbon attached to the hydroxyl group is typically found around 60-65 ppm.[9] The remaining three alkyl carbons will appear further upfield.

Infrared (IR) Spectroscopy Analysis

The most prominent feature in the IR spectrum is a broad, strong absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[10] Sharp peaks corresponding to sp³ C-H stretches will appear just below 3000 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1600 and 1490 cm⁻¹. A strong C-O stretching band should be visible near 1050 cm⁻¹.[10]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11] This results in two peaks of almost equal intensity at m/z = 228 and 230. Common fragmentation pathways include the loss of water ([M-18]⁺), and alpha-cleavage or benzylic cleavage of the butyl chain.[12]

Reactivity and Applications in Drug Development

Core Reactivity Principles

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. This allows for selective manipulation of one site while leaving the other intact for subsequent transformations.

-

Aryl Bromide Reactivity: The C(sp²)-Br bond is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This is the key to its utility in drug discovery, as it allows for the late-stage introduction of diverse chemical moieties to probe the SAR of a lead compound. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Stille Coupling: Reaction with organostannanes.

-

-

Primary Alcohol Reactivity: The hydroxyl group can undergo a standard set of alcohol transformations:

-

Oxidation: Conversion to 4-(4-bromophenyl)butanal using mild reagents (e.g., PCC, Dess-Martin periodinane) or to 4-(4-bromophenyl)butanoic acid using strong oxidants (e.g., Jones reagent, KMnO₄).

-

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides (after deprotonation) to form esters and ethers, respectively.

-

Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., tosylate, mesylate, or halide) allows for substitution with a wide range of nucleophiles.

-

Reactivity Map

Strategic Utility in Medicinal Chemistry

The structure of this compound is emblematic of a "linkerology" approach in drug design.

-

Scaffold Decoration: The aryl bromide is the attachment point for "decoration." A library of compounds can be rapidly generated by performing various cross-coupling reactions, attaching different aromatic, heteroaromatic, or aliphatic groups. This allows chemists to efficiently explore the chemical space around a binding pocket.

-

Vectorial Linker: The flexible butyl chain acts as a linker to position the functionalized aromatic ring at an optimal distance and orientation relative to another part of the molecule or a biological target. The primary alcohol can be used to connect this entire fragment to another pharmacophore.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data sheet (SDS) information indicates it is acutely toxic if swallowed.[2]

| Safety Aspect | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Codes | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Storage Class | 11: Combustible Solids |

| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, nitrile gloves, lab coat. Handle in a well-ventilated area or chemical fume hood. |

References

- 1. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 2. This compound 75906-36-4 [sigmaaldrich.com]

- 3. This compound , 95% , 75906-36-4 - CookeChem [cookechem.com]

- 4. 75906-36-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:75906-36-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. 1-(4-bromophenyl)butan-1-ol (22135-53-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. savemyexams.com [savemyexams.com]

- 12. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-(4-Bromophenyl)butan-1-ol: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Brominated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs).[] Among these, halogenated intermediates, particularly those containing a bromophenyl moiety, have proven to be exceptionally valuable. The bromine atom serves as a key functional handle, enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. This reactivity allows for the systematic and modular construction of complex molecular architectures, a cornerstone of modern medicinal chemistry.

This technical guide provides an in-depth exploration of 4-(4-Bromophenyl)butan-1-ol (CAS Number: 75906-36-4), a bifunctional building block that combines the reactivity of an aryl bromide with the synthetic versatility of a primary alcohol. This unique combination makes it a highly attractive starting material for the synthesis of a diverse range of therapeutic candidates. We will delve into its physicochemical properties, robust synthesis and purification protocols, detailed analytical characterization, and its applications as a key intermediate in the synthesis of potential APIs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75906-36-4 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Solid |

| SMILES | BrC1=CC=C(CCCCO)C=C1 |

| InChI Key | NDWAJMWJTWOGFN-UHFFFAOYSA-N |

Safety Information:

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification: A Reliable and Scalable Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its reduction to the desired primary alcohol. This approach is advantageous due to the commercial availability of the starting materials and the high yields typically obtained in each step.

Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid

A robust method for the synthesis of 4-(4-bromophenyl)butanoic acid involves the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.[2] This reaction effectively removes the keto group, yielding the desired butanoic acid derivative.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)butanoic Acid [2]

-

Amalgamated Zinc Preparation: In a suitable reaction vessel, stir zinc powder (200 mmol) with mercuric chloride (4.80 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

-

Reaction Setup: Decant the liquid from the amalgamated zinc and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).

-

Addition of Starting Material: Add 3-(4-bromobenzoyl)propionic acid (10.5 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux at 100°C for 24 hours. To maintain the acidic conditions, add an additional 1 mL of concentrated hydrochloric acid every 6 hours.

-

Work-up: After 24 hours, cool the reaction to room temperature and filter to remove the remaining zinc. Separate the organic layer and remove the solvent under reduced pressure. The crude product will be a clear liquid that crystallizes upon cooling.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:3 v/v) as the eluent to afford 4-(4-bromophenyl)butanoic acid as a white crystalline solid (typical yield: ~91%).[2]

Step 2: Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this conversion efficiently.

Experimental Protocol: Reduction of 4-(4-Bromophenyl)butanoic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Carboxylic Acid: Dissolve 4-(4-bromophenyl)butanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Work-up: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure alcohol.

Caption: Synthetic pathway to this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will appear as two doublets in the range of δ 7.0-7.5 ppm. The methylene group adjacent to the hydroxyl group (-CH₂OH) will resonate as a triplet around δ 3.6 ppm. The other methylene groups of the butyl chain will appear as multiplets in the δ 1.4-2.7 ppm region. The hydroxyl proton will give a broad singlet, the chemical shift of which is concentration and solvent-dependent.[3][4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons will appear in the δ 120-145 ppm region, with the carbon bearing the bromine atom showing a characteristic chemical shift. The carbon attached to the hydroxyl group (-CH₂OH) will be found around δ 62 ppm, while the other aliphatic carbons will resonate in the upfield region of the spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 2: Predicted Mass Spectral Data for this compound Adducts [5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 229.02226 |

| [M+Na]⁺ | 251.00420 |

| [M-H]⁻ | 227.00770 |

| [M+NH₄]⁺ | 246.04880 |

Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. The bromophenyl moiety will also lead to characteristic fragment ions.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules. The presence of both a primary alcohol and an aryl bromide allows for orthogonal chemical modifications, providing a powerful platform for generating molecular diversity.

Caption: Synthetic utility of this compound in API synthesis.

The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into esters and ethers. These transformations allow for the introduction of various functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The aryl bromide is arguably the most valuable feature of this molecule. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or esters can be used to introduce new aryl or heteroaryl groups, a common strategy for exploring structure-activity relationships (SAR). Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing amines that can serve as key pharmacophoric elements or points for further derivatization.

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in the public domain, the structural motif is present in numerous compounds investigated in preclinical and clinical studies. Its utility as a building block for neuroactive compounds, kinase inhibitors, and other therapeutic agents is evident from the broader medicinal chemistry literature. For example, the related butyrophenone scaffold is a well-known pharmacophore in antipsychotic agents.[6] The ability to readily modify both ends of the this compound molecule provides medicinal chemists with a powerful tool to fine-tune the properties of a drug candidate to achieve the desired therapeutic profile.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis, combined with the orthogonal reactivity of its primary alcohol and aryl bromide functionalities, makes it an ideal starting material for the construction of complex and diverse molecular libraries. The ability to perform a wide range of chemical transformations on this scaffold allows for the systematic exploration of chemical space in the quest for new and effective therapeutic agents. As the demand for novel APIs continues to grow, the strategic application of well-designed intermediates like this compound will remain a critical component of successful drug development programs.

References

- 2. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-Depth Technical Guide to 4-(4-Bromophenyl)butan-1-ol: Structure, Properties, and Synthesis

This compound is a bifunctional organic molecule of significant interest to researchers in drug discovery and synthetic chemistry. Its structure incorporates a brominated aromatic ring, a feature that makes it an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. The terminal primary alcohol provides a reactive handle for esterification, etherification, oxidation, or conversion to other functional groups. This dual functionality renders it a valuable intermediate for constructing larger, more complex molecules, particularly in the development of novel therapeutic agents and chemical probes. This guide provides a detailed overview of its core properties, a validated synthesis protocol, and its applications.

Part 1: Physicochemical and Structural Properties

The fundamental characteristics of a molecule dictate its behavior in chemical reactions and biological systems. This compound is a solid at room temperature, a property influenced by its molecular weight and the potential for intermolecular hydrogen bonding via the hydroxyl group.

Molecular Structure Visualization

The spatial arrangement of atoms in this compound is foundational to its reactivity. The structure consists of a butane chain where one terminal methyl group is replaced by a hydroxyl group (-OH), and the hydrogen atom at the para-position of a benzene ring, attached to the other end of the butane chain, is substituted with a bromine atom.

Caption: Molecular structure of this compound.

Quantitative Data Summary

Key identifying and physical properties are summarized in the table below for quick reference. The molecular weight is a critical parameter for stoichiometric calculations in synthesis, while the CAS number provides a unique identifier for database and regulatory searches.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.11 g/mol | [2][3] |

| CAS Number | 75906-36-4 | [2] |

| Physical Form | Solid | |

| Monoisotopic Mass | 228.01498 Da | [1] |

| InChI Key | NDWAJMWJTWOGFN-UHFFFAOYSA-N | [1] |

Part 2: Synthesis Protocol

The synthesis of this compound is not commonly detailed as a direct procedure in much of the literature. However, a robust and logical pathway involves the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its reduction. This two-step approach is reliable and utilizes well-established organic chemistry transformations.

Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid via Clemmensen Reduction

This procedure adapts a known method for the reduction of a keto-acid, which is a common and effective route to the required butanoic acid intermediate.[4] The causality for this choice rests on the high-yield and reliability of the Clemmensen reduction for converting aryl ketones to alkanes without affecting the carboxylic acid or the aryl bromide.

Methodology:

-

Amalgamated Zinc Preparation: In a fume hood, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.0 g, 4.8 mmol) in deionized water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes. This process creates a zinc-mercury amalgam, which is crucial for the reduction. Decant the aqueous solution carefully.

-

Reaction Setup: To the freshly prepared amalgamated zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).

-

Substrate Addition: Add 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux at 100°C for 24 hours. To maintain the acidic conditions necessary for the reduction, replenish the reaction with concentrated HCl (1 mL) every 6 hours.

-

Workup and Purification: After cooling to room temperature, filter the mixture to remove the remaining zinc. Separate the organic phase and remove the toluene under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: 3:1 hexane/ethyl acetate) to yield pure 4-(4-bromophenyl)butanoic acid.[4]

Step 2: Reduction of 4-(4-Bromophenyl)butanoic Acid to this compound

The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water.

-

Substrate Addition: Dissolve the 4-(4-bromophenyl)butanoic acid (from Step 1) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The slow addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quenching (Self-Validating System): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is a self-validating system; its successful execution results in the formation of a granular, easily filterable precipitate of aluminum salts, simplifying the purification process.

-

Isolation and Purification: Filter the granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via silica gel chromatography if necessary.

Caption: Two-step synthesis workflow for this compound.

Part 3: Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The aryl bromide moiety is a cornerstone for building molecular diversity. For instance, in the development of novel endothelin receptor antagonists, similar bromophenyl structures have served as key starting points for creating complex pyrimidine-based drugs like Macitentan.[5] The butanol side chain can be modified to introduce linkers or pharmacophoric features that modulate solubility, cell permeability, and target engagement. Its structural motifs are also present in analogs of atypical antipsychotic agents, where the butyrophenone-like scaffold is explored for multireceptor binding profiles.[6]

Part 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: It is classified as an acute oral toxicant (Category 4).

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7] All handling should be performed in a well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents.[2][8]

References

- 1. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:75906-36-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-(2-Bromophenyl)butan-1-ol | C10H13BrO | CID 22136233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)butan-1-ol

This guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-Bromophenyl)butan-1-ol, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust understanding of the chemical principles and practical considerations for each route.

Introduction

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a bromo-aromatic moiety, allows for a diverse range of subsequent chemical transformations. This guide will explore several common and effective synthesis pathways, including the reduction of corresponding carboxylic acids or esters, Grignard reactions, and Friedel-Crafts acylation followed by reduction. Each section will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the advantages and limitations of each approach.

Pathway 1: Reduction of 4-(4-Bromophenyl)butanoic Acid and its Esters

The reduction of carboxylic acids and their derivatives to primary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, this typically involves the use of powerful reducing agents like lithium aluminum hydride (LAH).

Mechanistic Rationale

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to their corresponding alcohols.[1][2] The mechanism for the reduction of a carboxylic acid first involves an acid-base reaction to form a lithium carboxylate salt. Subsequently, the hydride adds to the carbonyl carbon, and through a series of intermediates, the carbonyl group is fully reduced to a methylene group, yielding the primary alcohol upon acidic workup.[3]

When starting from an ester, the mechanism involves nucleophilic acyl substitution by a hydride ion, followed by the elimination of an alkoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of hydride to the primary alcohol.[3][4] Due to the high reactivity of LAH, it is crucial to perform the reaction under anhydrous conditions to prevent quenching of the reagent.[1]

Experimental Protocol: Reduction of Methyl 4-(4-bromophenyl)butanoate with LiAlH₄

Materials:

-

Methyl 4-(4-bromophenyl)butanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of methyl 4-(4-bromophenyl)butanoate (1 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel column chromatography or distillation under reduced pressure.

Synthesis of the Precursor: 4-(4-Bromophenyl)butanoic Acid

The required 4-(4-bromophenyl)butanoic acid can be synthesized via a Clemmensen reduction of 4-(4-bromophenyl)-4-oxobutanoic acid.[5][6] This reaction typically involves using amalgamated zinc and hydrochloric acid to reduce the ketone to a methylene group.[6]

Table 1: Comparison of Reduction Methods

| Reducing Agent | Substrate | Key Advantages | Key Disadvantages | Typical Yield |

| LiAlH₄ | Carboxylic Acid/Ester | High reactivity, excellent yields | Moisture sensitive, requires inert atmosphere, non-selective | >90% |

| NaBH₄/Lewis Acid | Ester | Milder than LiAlH₄, can be more selective | Often requires a co-reagent (e.g., AlCl₃, I₂)[7][8] | 70-85% |

| Catalytic Hydrogenation | Ester | "Green" method, high pressure may be required | Requires specialized equipment, catalyst can be expensive | Variable |

Pathway 2: Friedel-Crafts Acylation followed by Reduction

This two-step pathway involves the initial formation of a ketone intermediate through a Friedel-Crafts acylation, which is then reduced to the desired alcohol.

Mechanistic Rationale

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[9][10] In this synthesis, bromobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-bromophenyl)-4-oxobutanoic acid.[11] The Lewis acid activates the succinic anhydride, generating an acylium ion electrophile that is attacked by the electron-rich bromobenzene ring.

The resulting keto-acid can then be reduced to 4-(4-bromophenyl)butanoic acid using methods like the Clemmensen or Wolff-Kishner reduction.[10] Finally, the carboxylic acid is reduced to the primary alcohol as described in Pathway 1.

Experimental Protocol: Friedel-Crafts Acylation and Subsequent Reductions

Step A: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1 equivalent).

-

Add bromobenzene (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product is then extracted with an organic solvent, washed, dried, and purified.

Step B: Clemmensen Reduction of 4-(4-Bromophenyl)-4-oxobutanoic acid

-

Amalgamated zinc is prepared by treating zinc mossy with a solution of mercuric chloride.[6]

-

The keto-acid from Step A is added to the amalgamated zinc along with concentrated hydrochloric acid and toluene.[6]

-

The mixture is refluxed for an extended period (e.g., 24 hours), with periodic additions of hydrochloric acid.[5]

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic extracts are washed, dried, and concentrated to yield 4-(4-bromophenyl)butanoic acid.[5]

Step C: Reduction of 4-(4-Bromophenyl)butanoic acid to this compound

-

This final reduction step is carried out using LiAlH₄ as detailed in Pathway 1.

Visualization of the Friedel-Crafts Pathway

Caption: Friedel-Crafts acylation followed by two reduction steps.

Pathway 3: Grignard Reaction with an Appropriate Electrophile

The Grignard reaction provides a powerful method for carbon-carbon bond formation.[12][13] However, the direct synthesis of this compound using a Grignard reagent derived from a bromoalcohol is not feasible due to the incompatibility of the Grignard reagent with the acidic proton of the hydroxyl group.[14] Therefore, a protected alcohol or a different electrophile must be used.

Mechanistic Rationale

One viable approach involves the reaction of a 4-bromophenylmagnesium bromide Grignard reagent with an appropriate four-carbon electrophile, such as γ-butyrolactone or a protected 4-halobutanol. When γ-butyrolactone is used, the Grignard reagent attacks the carbonyl carbon, leading to the ring-opening of the lactone. This initially forms a ketone intermediate which can react with a second equivalent of the Grignard reagent. To favor the formation of the desired butanoic acid derivative, specific reaction conditions are necessary. A more controlled approach is the reaction of the Grignard reagent with a protected 4-halobutanol, followed by deprotection.

A more straightforward Grignard approach would be the reaction of a suitable Grignard reagent with 4-bromobenzaldehyde to form 1-(4-bromophenyl)butanol, which is an isomer of the target molecule.[15] To obtain the desired this compound, one could envision a reaction between a 3-butenyl Grignard reagent and 1-bromo-4-iodobenzene under specific coupling conditions, followed by hydroboration-oxidation of the terminal alkene.

Given the complexity and potential for side reactions, the Grignard approach for this specific target molecule is less direct than the reduction pathways.

Alternative Grignard-based Strategy

A more practical application of organometallic chemistry for this synthesis is the Suzuki coupling reaction.[16] This involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. For instance, 4-bromophenylboronic acid can be coupled with a suitable four-carbon building block containing a protected alcohol and a leaving group.

Caption: Suzuki coupling as a viable alternative pathway.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The reduction of 4-(4-bromophenyl)butanoic acid or its esters using lithium aluminum hydride is a highly efficient and direct method, often providing high yields. The Friedel-Crafts acylation pathway, while longer, is also a robust method that starts from readily available materials. While Grignard-based approaches are fundamental in organic synthesis, their application for this specific target requires careful selection of reagents and protection strategies to avoid side reactions. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]

- 8. users.uoa.gr [users.uoa.gr]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. homework.study.com [homework.study.com]

- 15. 1-(4-Bromophenyl)-butanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 4-(4-Bromophenyl)butan-1-ol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 4-(4-Bromophenyl)butan-1-ol

A Note on Data Availability

In the practice of chemical sciences, the robust characterization of a molecule is paramount for confirming its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide is dedicated to the comprehensive spectroscopic analysis of This compound (CAS: 75906-36-4) .

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to understand the molecular architecture of this compound. The structure consists of a 1,4-disubstituted (para) aromatic ring containing a bromine atom, connected to a four-carbon aliphatic chain that terminates in a primary alcohol.

This combination of an aromatic ring, a halogen, an alkyl chain, and a hydroxyl group gives rise to a unique and predictable spectroscopic fingerprint. Our analysis will proceed by dissecting the expected signals from each part of the molecule in ¹H NMR, ¹³C NMR, IR, and MS.

The diagram below illustrates the molecular structure with a systematic numbering convention that will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Causality Behind Experimental Choices

For a compound like this compound, the standard choice of solvent is deuterated chloroform (CDCl₃). Its high solubility for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which does not interfere with the key signals of the analyte, make it ideal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for referencing the chemical shifts. A spectrometer operating at a frequency of 300 MHz or higher is sufficient to resolve the expected multiplets.

Predicted ¹H NMR Data and Interpretation

The molecule possesses 6 distinct proton environments, which will give rise to 6 unique signals in the ¹H NMR spectrum.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| H on -OH | ~1.5 - 2.5 (variable) | Broad Singlet (s) | 1H | The chemical shift is concentration and temperature-dependent. Rapid proton exchange often collapses coupling, resulting in a broad singlet. |

| H2', H6' | ~7.42 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing bromine atom, leading to significant deshielding. They appear as a doublet due to coupling with H3'/H5'. |

| H3', H5' | ~7.08 | Doublet (d) | 2H | These protons are meta to the bromine and ortho to the alkyl substituent. They are less deshielded than H2'/H6' and appear as a doublet from coupling to H2'/H6'. |

| H4 (-CH₂-O) | ~3.65 | Triplet (t) | 2H | These protons are adjacent to the electronegative oxygen atom, causing a strong downfield shift. They are split into a triplet by the two neighboring H3 protons. |

| H1 (-Ar-CH₂) | ~2.62 | Triplet (t) | 2H | These are benzylic protons, shifted downfield by the aromatic ring. They are split into a triplet by the two neighboring H2 protons. |

| H2, H3 | ~1.6 - 1.8 | Multiplet (m) | 4H | The signals for these two methylene groups are expected to be close together and may overlap, forming a complex multiplet. They are coupled to the protons on adjacent carbons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Cap the vial and gently agitate until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is excellent for confirming the number of unique carbons and their functional group type.

Predicted ¹³C NMR Data and Interpretation

The molecule has 8 unique carbon environments due to the plane of symmetry through the C1'-C4' axis of the phenyl ring.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C4' (C-Br) | ~120 | The bromine atom has a moderate deshielding effect, but the direct attachment of a halogen (ipso-carbon) is complex. This value is typical for a brominated aromatic carbon. |

| C1' (C-Alkyl) | ~141 | This is the quaternary carbon attached to the butyl chain. It is deshielded due to its position on the aromatic ring and its connection to the substituent. |

| C3', C5' | ~131.5 | These carbons are ortho to the bromine and meta to the alkyl group. Their chemical shift is primarily influenced by the bromine. |

| C2', C6' | ~130 | These carbons are meta to the bromine and ortho to the alkyl group. Their environment is distinct from C3'/C5'. |

| C4 (-CH₂-O) | ~62.5 | This carbon is directly attached to the highly electronegative oxygen, resulting in a strong downfield shift into the typical range for a primary alcohol.[1] |

| C1 (Ar-CH₂) | ~35.0 | This benzylic carbon is deshielded by the adjacent aromatic ring. |

| C2 | ~34.5 | An aliphatic sp³ carbon, its shift is slightly influenced by proximity to the benzylic position. |

| C3 | ~28.5 | An aliphatic sp³ carbon, furthest from the strong deshielding groups (ring and oxygen), thus appearing most upfield of the chain carbons (excluding C4). |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Accurately weigh 20-30 mg of the compound and dissolve it in ~0.7 mL of CDCl₃.

-

Data Acquisition:

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Select a standard proton-decoupled ¹³C experiment. This is crucial as it collapses all ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

-

A longer acquisition time is necessary due to the low natural abundance of ¹³C (e.g., 128-256 scans).

-

-

Data Processing: Process the data similarly to the ¹H spectrum. The residual CDCl₃ peak appears as a triplet at ~77.16 ppm and can be used as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3350 (broad) | O-H stretch | Strong | The broadness of this peak is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding, a definitive feature for an alcohol. |

| ~3025 | Aromatic C-H stretch | Medium | This absorption, typically just above 3000 cm⁻¹, confirms the presence of C-H bonds on the aromatic ring. |

| ~2930 & ~2860 | Aliphatic C-H stretch | Strong | These two peaks correspond to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the butyl chain. |

| ~1490 | Aromatic C=C stretch | Medium | This is a characteristic skeletal vibration of the benzene ring. |

| ~1050 | C-O stretch | Strong | The strong absorption in this region is indicative of the C-O single bond stretch of the primary alcohol. |

| ~1010 | Aromatic C-Br stretch | Medium-Strong | This absorption is characteristic of the C-Br bond on the aromatic ring. |

| ~820 | C-H out-of-plane bend | Strong | A strong band in this region is highly diagnostic of 1,4-disubstitution (para) on a benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio).

-

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data and Interpretation

For Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₁₃BrO is 229.11 g/mol . A key feature will be the presence of two peaks for the molecular ion due to the natural isotopic abundance of bromine:

-

m/z 228: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z 230: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks should have a relative intensity ratio of approximately 1:1, which is a definitive signature for a molecule containing one bromine atom.

-

-

Key Fragmentation Pathways: The fragmentation process is a cascade of bond cleavages driven by the formation of stable carbocations or radical cations.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of Water (H₂O): [M - 18]⁺˙ → m/z 210/212 . This is a very common fragmentation for alcohols, resulting in a radical cation of the corresponding alkene.

-

Benzylic Cleavage: The bond between C1 and C2 is a benzylic C-C bond. Cleavage at this position is favorable as it leads to the formation of a stable benzylic carbocation. This would result in a fragment at m/z 169/171 ([C₇H₆Br]⁺), which would be a very prominent peak.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom (C3-C4 bond) is also common for alcohols. This can lead to the formation of the [CH₂OH]⁺ ion at m/z 31 , which is a diagnostic peak for primary alcohols.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane. Inject the solution into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam. This energy is a long-standing standard that ensures reproducible fragmentation patterns, allowing for library matching.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. The predicted data in this guide, rooted in the fundamental principles of chemical structure and spectroscopy, serves as a reliable benchmark for researchers. Any experimentally obtained spectra should closely align with the chemical shifts, coupling constants, absorption bands, and fragmentation patterns detailed herein. This methodical approach ensures the scientific integrity of any work involving this compound.

References

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)butan-1-ol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Bromophenyl)butan-1-ol, a key chemical intermediate in pharmaceutical synthesis and materials science. The document elucidates the fundamental physicochemical principles that govern its solubility, leveraging an understanding of its molecular structure. We explore the balance of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and London dispersion forces—that dictate the compound's behavior across a spectrum of organic solvents. This guide presents a predictive solubility profile, a detailed, self-validating experimental protocol for quantitative solubility determination via the isothermal shake-flask method, and a discussion of the practical implications for laboratory and industrial applications. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a terminal hydroxyl group and a para-substituted bromophenyl ring, connected by a flexible four-carbon alkyl chain. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and formulating stable solutions.[1][2]

The molecule's solubility is not straightforward due to its amphiphilic nature. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, imparting hydrophilic character.[3] Conversely, the bromophenyl ring and the butyl chain are bulky and nonpolar, contributing significant hydrophobic character.[4] This duality means its solubility is highly dependent on the specific properties of the chosen solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75906-36-4 | [5][6][7] |

| Molecular Formula | C₁₀H₁₃BrO | [5][8] |

| Molecular Weight | 229.11 g/mol | [5] |

| Physical Form | Solid | [5] |

| Predicted XlogP | 2.7 | [8] |

| SMILES String | BrC1=CC=C(CCCCO)C=C1 | [5][8] |

XlogP is a computed octanol-water partition coefficient, indicating a preference for lipophilic (nonpolar) environments.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. This process can be understood by examining the intermolecular forces (IMFs) involved, governed by the principle of "like dissolves like."[9][10][11] For dissolution to be favorable, the energy released from forming new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute (lattice energy) and solvent-solvent interactions.[10]

The solubility of this compound is dictated by three primary intermolecular forces stemming from its structure:

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant polar feature. It can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the lone pairs on the O atom). This allows for strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, THF).[12][13]

-

Dipole-Dipole Interactions: The electronegativity difference between carbon and bromine (C-Br) and carbon and oxygen (C-O) creates permanent dipoles within the molecule. These dipoles can align with the dipoles of polar solvents, contributing to the overall solvation energy.

-

London Dispersion Forces (LDF): These are the weakest IMFs, arising from temporary fluctuations in electron density. The large, electron-rich bromophenyl ring and the flexible butyl chain provide a significant surface area, making LDF the primary mode of interaction with nonpolar solvents like hexane and toluene.[14]

The interplay of these forces determines the compound's solubility profile.

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility Profile

Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile can be predicted. This predictive reasoning is a critical first step in solvent selection for synthesis and purification.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, 1-Butanol): High Solubility Expected. These solvents can engage in strong hydrogen bonding with the solute's hydroxyl group. The alkyl portions of these solvent molecules also interact favorably with the nonpolar regions of the solute via London dispersion forces. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the polarity decreases, which may further improve solubility by better matching the solute's significant nonpolar character.[3][15]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Good to Moderate Solubility Expected. These solvents cannot donate hydrogen bonds but can act as acceptors. They will interact strongly with the solute's hydroxyl group and engage in dipole-dipole interactions. Their intermediate polarity makes them effective at solvating both the polar and nonpolar parts of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): Low to Sparingly Soluble Expected. These solvents interact only through weak London dispersion forces. While these forces will be present between the solvent and the large nonpolar part of the solute, they are generally insufficient to overcome the strong hydrogen bonding that holds the solute molecules together in the solid state.

-

Aromatic Solvents (e.g., Toluene, Benzene): Moderate Solubility Expected. While nonpolar, the π-electron systems of aromatic solvents can induce dipoles and interact favorably with the solute's bromophenyl ring (π-π stacking), in addition to LDF. This provides a better interaction than simple alkanes.

-

Highly Polar Solvents (e.g., Water): Very Low Solubility Expected. Despite the capacity for hydrogen bonding, the large, hydrophobic bromophenylbutyl portion of the molecule would disrupt the highly structured hydrogen-bonding network of water, making dissolution energetically unfavorable.[13]

Caption: Logical workflow for predicting the solubility of an organic compound.

Experimental Determination of Solubility: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a reliable experimental method is required. The isothermal shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a compound.[16][17] It is designed to create a saturated solution from which the concentration of the dissolved solute can be accurately measured.

Causality Behind Experimental Choices:

-

Using Excess Solute: Ensures that the solution reaches true thermodynamic equilibrium and becomes saturated.[18]

-

Constant Temperature: Solubility is temperature-dependent. An isothermal water bath prevents thermal fluctuations that would alter the equilibrium solubility.[17]

-

Prolonged Agitation (24-72h): Guarantees that the system has sufficient time to reach equilibrium. The rate of dissolution can be slow, and shorter times may lead to an underestimation of solubility.[18]

-

Filtration/Centrifugation: This step is critical to separate all undissolved solid particles from the saturated supernatant. Analyzing a sample with suspended solids would falsely inflate the measured solubility.[17][18]

-

Quantitative Analysis (UV-Vis/HPLC): A sensitive and accurate analytical technique is necessary to determine the concentration of the solute in the saturated solution. A pre-established calibration curve is essential for converting the analytical signal (e.g., absorbance) into a concentration value.

Protocol: Shake-Flask Solubility Determination

1. Materials & Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Analytical balance (±0.1 mg)

-

Orbital shaker with a temperature-controlled water bath

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

2. Experimental Workflow:

Caption: Experimental workflow for the isothermal shake-flask solubility method.

3. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., 50-100 mg) to a vial. The key is to ensure solid remains visible after equilibration.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours.[11]

-

Sample Collection: After equilibration, stop the shaker and allow any undissolved solid to settle for 1-2 hours.

-

Filtration: Carefully draw a portion of the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This removes any microscopic solid particles.

-

Analysis: Prepare a standard calibration curve for the compound in the chosen solvent. Accurately dilute the filtered, saturated solution to fall within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration.

-

Calculation: Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from analysis) × (Dilution Factor)

Consolidated Solubility Data & Discussion

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent Class | Example Solvent | Dominant Solute-Solvent Interaction | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Hydrogen Bonding, LDF | Highly Soluble | Excellent H-bonding capability and good nonpolar interactions.[15] |

| 1-Butanol | Hydrogen Bonding, LDF | Highly Soluble | The longer alkyl chain of butanol better matches the solute's hydrophobicity.[3] | |

| Polar Aprotic | Acetone | H-Bond Accepting, Dipole-Dipole | Soluble | Good H-bond acceptor and polar interactions, effective at solvating both ends of the molecule. |

| Tetrahydrofuran (THF) | H-Bond Accepting, Dipole-Dipole | Soluble | Similar to acetone, THF is a good solvent for compounds with both polar and nonpolar features. | |

| Aromatic | Toluene | LDF, π-π Interactions | Moderately Soluble | π-stacking with the bromophenyl ring provides better interaction than alkanes. |

| Nonpolar | Hexane | London Dispersion Forces (LDF) | Sparingly Soluble | Insufficient energy from LDF to overcome the solute's H-bonding lattice energy. |

| Highly Polar | Water | Hydrogen Bonding | Insoluble | The large hydrophobic moiety disrupts water's H-bond network.[13] |

Applications and Significance

A thorough understanding of the solubility of this compound is critical for its practical application:

-

Reaction Chemistry: Selecting a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields. For reactions involving this alcohol, solvents like THF or ethanol would likely be excellent choices.

-

Purification: Solubility differences are the basis of crystallization. To purify this compound, one might dissolve it in a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water or hexane) to induce precipitation of the pure product.

-

Drug Development: For compounds derived from this intermediate, solubility in aqueous and lipid-like environments is a key determinant of bioavailability and formulation possibilities.[1][2]

Safety Considerations

Based on available safety data, this compound is classified as Acute Toxicity 4 (Oral), signified by the GHS07 pictogram.[5] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area to avoid inhalation of dust.

Conclusion

The solubility of this compound is a complex property governed by its amphiphilic molecular structure. Its terminal hydroxyl group allows for strong hydrogen bonding, promoting solubility in polar protic solvents like alcohols. The significant nonpolar character of its bromophenylbutyl backbone favors interactions with solvents of moderate to low polarity and limits its solubility in water. For laboratory applications, solvents such as ethanol, butanol, and THF are predicted to be highly effective. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to confidently predict, measure, and leverage the solubility of this versatile chemical intermediate.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 4. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 5. This compound 75906-36-4 [sigmaaldrich.com]

- 6. 75906-36-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - CAS:75906-36-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 9. ck12.org [ck12.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. scribd.com [scribd.com]

- 18. quora.com [quora.com]

Technical Guide: Physicochemical Characterization and Stability of 4-(4-Bromophenyl)butan-1-ol

Abstract

This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)butan-1-ol (CAS No. 75906-36-4), a key intermediate in organic synthesis. The document details the compound's physical and chemical properties, outlines its stability profile under various conditions, and presents robust protocols for its handling, storage, and assessment. By synthesizing data from chemical suppliers and established principles of organic chemistry, this guide serves as an authoritative resource for professionals utilizing this compound in research and development, ensuring its integrity and the reproducibility of experimental outcomes.

Introduction to this compound

This compound is a bifunctional organic molecule belonging to the class of aryl halides and primary alcohols.[1][2][3] Its structure, featuring a brominated aromatic ring connected to a linear four-carbon alcohol chain, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the primary alcohol group allows for a wide range of functional group transformations. Understanding the inherent properties and stability of this intermediate is paramount for its effective use in multi-step syntheses.

Physicochemical Properties

The physical appearance of this compound is typically a solid at room temperature.[5] Its key physicochemical properties are summarized in the table below, compiled from various supplier technical data and predictive models.

| Property | Value | Source |

| CAS Number | 75906-36-4 | [5][6] |

| Molecular Formula | C₁₀H₁₃BrO | [5][7] |

| Molecular Weight | 229.11 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Boiling Point | 319.6 ± 25.0 °C (Predicted) | [5] |

| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 15.13 ± 0.10 (Predicted) | [5] |

| Storage Class | 11 - Combustible Solids |

Stability Profile and Recommended Handling

The stability of this compound is governed by the chemical nature of its two primary functional groups: the aryl bromide and the primary alcohol.